MFCD18323661
Description
MFCD18323661, identified as methyl 1-(pyrrolidin-1-yl)cyclopropane-1-carboxylate, is a methyl ester derivative featuring a cyclopropane ring substituted with a pyrrolidine moiety. Cyclopropane rings are known to enhance metabolic stability and modulate bioavailability, while ester groups contribute to solubility and reactivity in synthetic pathways .
Properties
IUPAC Name |
2-(5-chloro-2-methoxyphenyl)-1H-pyridin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-16-12-3-2-8(13)6-10(12)11-7-9(15)4-5-14-11/h2-7H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNHMPUDIHRCTHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=CC(=O)C=CN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50692671 | |
| Record name | 2-(5-Chloro-2-methoxyphenyl)pyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50692671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261959-21-0 | |
| Record name | 2-(5-Chloro-2-methoxyphenyl)pyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50692671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD18323661 involves specific reaction conditions and reagents. One common method includes a one-step synthesis process that ensures seamless contact between the reactants, facilitating efficient electron transfer across the interface . This method often involves the use of non-precious metal cocatalysts to enhance the reaction efficiency.
Industrial Production Methods
In industrial settings, the production of this compound may involve advanced techniques such as vacuum filtration, spin coating, and spray coating to ensure high purity and yield . These methods are optimized to maintain the structural integrity and reactivity of the compound.
Chemical Reactions Analysis
Types of Reactions
MFCD18323661 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its applications in different fields.
Common Reagents and Conditions
The compound reacts with a range of reagents under specific conditions. For instance, oxidation reactions may involve the use of strong oxidizing agents, while reduction reactions might require reducing agents like hydrogen or metal hydrides .
Major Products
The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation of this compound can lead to the formation of specific oxides, while reduction might yield different reduced forms of the compound.
Scientific Research Applications
MFCD18323661 has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions due to its unique reactivity.
Biology: Plays a role in biochemical assays and as a probe in molecular biology studies.
Industry: Utilized in the production of advanced materials and as a component in manufacturing processes .
Mechanism of Action
The mechanism of action of MFCD18323661 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets, leading to a series of biochemical reactions that result in its desired effects . The exact pathways and molecular targets can vary depending on the application and the specific conditions under which the compound is used.
Comparison with Similar Compounds
Key Differences and Implications:
- Structural Complexity :
- In contrast, this compound’s pyrrolidine may facilitate hydrogen bonding, improving solubility and target engagement . Difluoromethoxy groups (as in the triazolopyrimidine derivative) are known to enhance metabolic stability and membrane permeability, suggesting superior pharmacokinetics compared to this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
